molecular formula C14H13N3O2S B2457894 N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219842-22-4

N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2457894
M. Wt: 287.34
InChI Key: POTFNDNICIKLJS-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as FBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FBT is a heterocyclic compound that contains a thiadiazole ring and a furan ring, which are both known for their biological activities.

Scientific Research Applications

Synthesis and Reactivity

N-(1-Naphthyl)furan-2-carboxamide was synthesized and then treated with P2S5 in anhydrous toluene to obtain the corresponding thioamide. This was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions, indicating its reactivity and potential for diverse applications in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Spectroscopic and Biological Study

N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives were characterized by various spectroscopic methods and evaluated for their antibacterial and antifungal activities. This highlights the compound's potential in the development of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Donor-Acceptor Approach in Polymer Chemistry

Two new furan and benzochalcogenodiazole based monomers were synthesized using a donor–acceptor approach. The polymers exhibited low oxidation potentials and red shifts of the dual-band absorption spectra, demonstrating their potential in electroanalytical and optical applications (İçli-Özkut et al., 2013).

Molecular Characterization and Biological Activity

N-(thiazol-2-yl)furan-2-carboxamide was synthesized and investigated for its antimicrobial activity. The compound showed good activity against various microorganisms, suggesting its potential in pharmacological and medical applications (Cakmak et al., 2022).

Cytotoxic Evaluation as Potential EGFR Inhibitors

Benzo[d]thiazole-2-carboxamide derivatives were evaluated for cytotoxicity against cancer cell lines. Some compounds demonstrated moderate to excellent potency, indicating their potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9(7-11-3-2-6-19-11)15-14(18)10-4-5-12-13(8-10)17-20-16-12/h2-6,8-9H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFNDNICIKLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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